molecular formula C11H24N2OS B14514949 Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]- CAS No. 62784-29-6

Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-

Cat. No.: B14514949
CAS No.: 62784-29-6
M. Wt: 232.39 g/mol
InChI Key: YWKXGZMBSICNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- typically involves the reaction of isopropylamine with 6-(methylthio)hexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme can be represented as follows:

Isopropylamine+6-(Methylthio)hexyl isocyanateUrea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]-\text{Isopropylamine} + \text{6-(Methylthio)hexyl isocyanate} \rightarrow \text{Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-} Isopropylamine+6-(Methylthio)hexyl isocyanate→Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]-

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like crystallization and distillation may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The isopropyl and methylthiohexyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group may yield sulfoxides or sulfones, while substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential effects on cellular processes and its interactions with biological molecules. Its derivatives could be explored for their potential as enzyme inhibitors or signaling molecules.

Medicine

In the medical field, urea derivatives are often investigated for their therapeutic potential. This compound could be evaluated for its potential as a drug candidate, particularly in areas such as cancer treatment, antimicrobial therapy, and anti-inflammatory applications.

Industry

In industrial applications, urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- may be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of signaling pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

  • Urea, N-(1-methylethyl)-N’-[6-(methylthio)butyl]-
  • Urea, N-(1-methylethyl)-N’-[6-(ethylthio)hexyl]-
  • Urea, N-(1-methylethyl)-N’-[6-(methylthio)octyl]-

Uniqueness

Urea, N-(1-methylethyl)-N’-[6-(methylthio)hexyl]- is unique due to the presence of both isopropyl and methylthiohexyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62784-29-6

Molecular Formula

C11H24N2OS

Molecular Weight

232.39 g/mol

IUPAC Name

1-(6-methylsulfanylhexyl)-3-propan-2-ylurea

InChI

InChI=1S/C11H24N2OS/c1-10(2)13-11(14)12-8-6-4-5-7-9-15-3/h10H,4-9H2,1-3H3,(H2,12,13,14)

InChI Key

YWKXGZMBSICNNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NCCCCCCSC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.